molecular formula C16H16N6O2 B2909462 N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide CAS No. 1396882-20-4

N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide

Cat. No.: B2909462
CAS No.: 1396882-20-4
M. Wt: 324.344
InChI Key: RFAIZIXBQLMSES-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide is a compound that belongs to the class of indazole-containing derivatives Indazole is a bicyclic structure comprising a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the indazole core. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach includes the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents present on the indazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-6-yl)-6-morpholinopyridazine-3-carboxamide is unique due to its specific combination of the indazole core with a morpholinopyridazine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-16(18-12-2-1-11-10-17-19-14(11)9-12)13-3-4-15(21-20-13)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2,(H,17,19)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAIZIXBQLMSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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